molecular formula C18H16N2O2 B7475740 N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide

N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide

Cat. No. B7475740
M. Wt: 292.3 g/mol
InChI Key: JHSKHQCGFNHYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide, also known as BM-573, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the family of isoquinoline carboxamides and has shown promising results in various scientific research studies.

Mechanism of Action

N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide exerts its pharmacological effects through the inhibition of the enzyme, neutral endopeptidase (NEP). NEP is involved in the degradation of several biologically active peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and endothelin-1 (ET-1). By inhibiting NEP, N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide increases the levels of these peptides, which in turn, leads to the activation of several signaling pathways that are involved in the regulation of blood pressure, inflammation, and thrombosis.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been shown to inhibit the expression of adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are involved in the recruitment of leukocytes to the site of inflammation. Additionally, N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to inhibit platelet aggregation and reduce the formation of thrombi.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide in lab experiments include its specificity for NEP inhibition, its ability to modulate several signaling pathways, and its potential use in the treatment of various diseases. However, one limitation of using N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide is its potential toxicity, which needs to be carefully monitored.

Future Directions

Several future directions can be explored in the study of N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of cancer, particularly in the inhibition of tumor angiogenesis. Furthermore, the development of more potent and selective NEP inhibitors can be explored to enhance the therapeutic efficacy of N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide involves the condensation of 2-methoxybenzylamine with methyl-3,4-dihydroxybenzoate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by acylation of the amine group with 3-chloro-4-fluoro-benzoyl chloride.

Scientific Research Applications

N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-atherosclerotic, anti-inflammatory, and anti-thrombotic effects. It has also been studied for its potential use in the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders.

properties

IUPAC Name

N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-20(12-13-7-3-2-4-8-13)18(22)16-11-14-9-5-6-10-15(14)17(21)19-16/h2-11H,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSKHQCGFNHYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.